molecular formula C17H18F3N3O B2397578 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1286711-95-2

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2397578
CAS No.: 1286711-95-2
M. Wt: 337.346
InChI Key: QMVJOJIKRTYKBI-UHFFFAOYSA-N
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Description

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that features both imidazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps. One common method starts with the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate. This intermediate is then reacted with piperidine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents such as methanol or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for developing new medications.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine moiety can interact with various receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-imidazol-1-yl)phenyl)methanone: Similar structure but lacks the piperidine moiety.

    (4-(1H-imidazol-1-yl)methyl)piperidine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The uniqueness of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone lies in its combination of functional groups. The presence of both imidazole and piperidine moieties, along with the trifluoromethyl group, provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c18-17(19,20)15-3-1-2-14(10-15)16(24)23-7-4-13(5-8-23)11-22-9-6-21-12-22/h1-3,6,9-10,12-13H,4-5,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVJOJIKRTYKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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